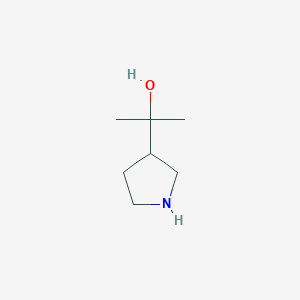

2-(Pyrrolidin-3-YL)propan-2-OL

Description

BenchChem offers high-quality 2-(Pyrrolidin-3-YL)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-3-YL)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRJODMZHWPACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351369-41-0 | |

| Record name | 2-(pyrrolidin-3-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyrrolidine-3-Carbinol: A Strategic Scaffold in Modern Medicinal Chemistry

Topic: Pyrrolidine-3-carbinol derivatives in medicinal chemistry Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the "escape from flatland" era of drug discovery, the pyrrolidine-3-carbinol (pyrrolidin-3-ylmethanol) scaffold has emerged as a high-value pharmacophore. Unlike planar aromatic systems, this saturated heterocycle offers defined three-dimensional vectors, a manipulable chiral center at C3, and favorable physicochemical properties (low molecular weight, tunable basicity). This technical guide dissects the utility of pyrrolidine-3-carbinol as a versatile building block, detailing its synthetic accessibility, strategic derivatization in validated drugs like Gemifloxacin, and its emerging role in GPCR and metabolic disease targets.

The Architect’s Toolkit: Physicochemical & Structural Profile

The utility of pyrrolidine-3-carbinol lies in its ability to project substituents into specific regions of a binding pocket while improving the aqueous solubility of lipophilic payloads.

Structural Vectors[1]

-

N1-Position: The "Solubility Vector." Derivatization here (alkylation, amidation, reductive amination) modulates pKa and lipophilicity (logD). It often serves as the anchor point to the core pharmacophore.

-

C3-Position: The "Interaction Vector." The hydroxymethyl group acts as a hydrogen bond donor/acceptor or a handle for further extension (e.g., to aminomethyl, ethers, or carbamates).

-

Chirality: The (R) and (S) enantiomers display distinct spatial occupancy. For instance, in quinolone antibiotics, the specific stereochemistry at C3 is critical for minimizing CNS side effects while maximizing DNA gyrase inhibition.

Quantitative Profile (Representative Data)

| Parameter | Value / Characteristic | Impact on Drug Design |

| MW | 101.15 g/mol | Ideal fragment for FBDD (Fragment-Based Drug Discovery). |

| ClogP | ~ -0.4 to -0.6 | Low lipophilicity aids in lowering total logP of complex molecules. |

| pKa (N1) | ~ 10.5 (unsubstituted) | Highly basic; requires modulation (e.g., acylation) to permeate membranes. |

| Fsp³ Fraction | 1.0 | High saturation correlates with improved clinical success rates. |

| H-Bond Donors | 2 (NH, OH) | Versatile binding motifs; OH often capped in final drugs. |

Synthetic Methodologies & Protocols

The synthesis of pyrrolidine-3-carbinol derivatives demands strict stereocontrol.[1] The reduction of chiral pyroglutamates is the industry standard for scalability and enantiomeric purity.

Primary Synthetic Route: Reduction of Pyroglutamates

This route avoids expensive chiral resolution steps by starting from the abundant chiral pool (L- or D-Glutamic acid).

Causality of Choice:

-

Reagent Selection:

is used over -

Temperature Control: Exothermic hydride addition requires controlled dosing to prevent racemization or ring opening.

Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxymethylpyrrolidine

This protocol yields a protected intermediate ready for divergent synthesis.

Materials:

-

(S)-N-Boc-pyroglutamic acid ethyl ester (10 mmol)

-

Sodium Borohydride (

, 25 mmol) -

Lithium Chloride (LiCl, 25 mmol) - Enhances reducing power of borohydride

-

THF (anhydrous), Ethanol

Step-by-Step Methodology:

-

Activation: Dissolve

and LiCl in anhydrous THF (50 mL) and ethanol (25 mL) at 0°C. Stir for 30 minutes to generate the active lithium borohydride species in situ. -

Addition: Add (S)-N-Boc-pyroglutamic acid ethyl ester dropwise over 20 minutes. The ester reduces first, followed by the lactam carbonyl.

-

Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the lactam to the amine. Note: Monitoring by TLC is crucial to detect the intermediate amino-alcohol.

-

Quench: Cool to 0°C. Carefully add saturated

solution. Caution: Vigorous hydrogen evolution. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

.[2] -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc 1:1).

Self-Validation:

-

NMR Check: Disappearance of carbonyl signals (~170-175 ppm in

) confirms reduction. -

Chiral HPLC: Verify ee% >98% using a Chiralcel OD-H column.

Case Studies in Drug Design

Antibacterials: Gemifloxacin (Factive)

Gemifloxacin represents the pinnacle of pyrrolidine scaffold optimization. The C3-aminomethyl group (derived from the carbinol) is critical for its broad-spectrum activity.

-

Mechanism: The basic nitrogen at C3 interacts with the bacterial DNA-gyrase complex.

-

Synthetic Logic: The 3-hydroxymethyl precursor is converted to a mesylate, then displaced by azide, and reduced to the amine. This "Homologation Strategy" extends the reach of the pharmacophore into the enzyme's solvent-exposed region.

Metabolic Disease: RBP4 Antagonists

Recent research (See Ref 1) utilizes the pyrrolidin-3-ylmethanol core to antagonize Retinol Binding Protein 4 (RBP4) for treating macular degeneration and diabetes.

-

Design: The -CH2OH group is often etherified to link aromatic lipophilic domains, utilizing the pyrrolidine ring as a rigid spacer that positions the aromatics in the hydrophobic pocket of RBP4.

Inflammation: Vanin-1 Inhibitors

Inhibitors of Vanin-1 (pantetheinase) for IBD treatment have been synthesized using (S)-pyrrolidin-3-ylmethanol.[3]

-

Chemistry: Nucleophilic aromatic substitution (

) of the pyrrolidine nitrogen onto a thiazole core, leaving the C3-alcohol free or available for H-bonding within the enzyme active site.

Technical Visualization

Synthetic Workflow & Logic

The following diagram illustrates the decision matrix for synthesizing and derivatizing the scaffold.

Caption: Divergent synthesis starting from the chiral pool allows access to distinct therapeutic classes via the common carbinol intermediate.

SAR Decision Tree: Histamine H3 Antagonists

Pyrrolidine-3-carbinol ethers are potent H3 antagonists. The diagram below details the SAR logic.

Caption: SAR optimization of the pyrrolidine scaffold for CNS-active Histamine H3 antagonists.

References

-

Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers. Journal of Medicinal Chemistry. (2025). Link (Note: Contextual link to pyrrolidine scaffold utility in RBP4/TTR).

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. (2021). Link

-

Discovery of gemifloxacin (Factive, LB20304a): a quinolone of a new generation. PubMed. Link

-

Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. (2023). Link

-

Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (2010).[4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2017202798A1 - Xanthone derivatives for the treatment and prophylaxis of hepatitis b virus disease - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa Values of Secondary Amine in Pyrrolidine Derivatives: A Technical Guide

The following technical guide details the pKa values, structure-activity relationships (SAR), and experimental determination of secondary amine pyrrolidine derivatives.

Executive Summary

Pyrrolidine (azacyclopentane) is a fundamental pharmacophore in medicinal chemistry, serving as a scaffold in drugs such as Captopril, Lisinopril, and Clemastine. Its secondary amine functionality typically exhibits a pKa of 11.27 in water, making it highly basic and fully protonated at physiological pH (7.4).[1] Modulating this basicity is critical for optimizing solubility, membrane permeability, and reducing off-target toxicity (e.g., hERG inhibition).[2] This guide provides a comprehensive analysis of how specific substitutions shift the pKa of the pyrrolidine ring, supported by experimental data and mechanistic rationale.[1]

Fundamental pKa Data & SAR Analysis

The basicity of the pyrrolidine nitrogen is governed by the availability of its lone pair.[1] Substituents influence this via Inductive Effects (-I/+I) , Resonance Effects (+R/-R) , and Stereoelectronic Effects (e.g., the gauche effect).

Comparative pKa Table

The following values represent the pKa of the conjugate acid (pyrrolidinium ion) in water at 25°C.

| Compound | Substituent | Position | pKa (Aq) | Shift (ΔpKa) | Mechanism | Reliability |

| Pyrrolidine | None | - | 11.27 | Reference | N/A | Experimental |

| 2-Methylpyrrolidine | Methyl (-CH₃) | C2 (α) | ~11.5 | +0.2 | +I Effect (Electron Donating) | Experimental |

| 3-Hydroxypyrrolidine | Hydroxyl (-OH) | C3 (β) | 10.2 - 10.5 | -0.8 | -I Effect (weakened by distance) | Est./Exp |

| 3-Methoxypyrrolidine | Methoxy (-OCH₃) | C3 (β) | 9.5 | -1.8 | -I Effect | Predicted |

| 3-Fluoropyrrolidine | Fluorine (-F) | C3 (β) | 9.3 | -2.0 | Strong -I Effect | Experimental |

| 3,3-Difluoropyrrolidine | Difluoro (-F₂) | C3 (β) | 7.5 | -3.8 | Additive Strong -I Effect | Experimental |

| 2-Trifluoromethyl | Trifluoromethyl (-CF₃) | C2 (α) | < 6.0 | > -5.0 | Strong -I Effect (α-position) | Inferred |

| Proline | Carboxylate (-COO⁻) | C2 (α) | 10.6 | -0.7 | Inductive/Field Effect | Experimental |

Mechanistic Deep Dive[1][3]

The Fluorine Effect (Bioisosterism)

The introduction of fluorine at the C3 position is a standard strategy to lower pKa without adding significant steric bulk.[1]

-

Monofluorination (3-F): Reduces pKa by ~2 units.[1] This brings the basicity closer to a range where a fraction of the compound exists as the neutral species at physiological pH, improving membrane permeability (LogD modulation).[1]

-

Gem-difluorination (3,3-F2): Drastically lowers pKa to ~7.[1]5. At pH 7.4, this molecule exists as a ~50:50 mixture of neutral and protonated forms, often optimal for oral bioavailability.[1]

Stereoelectronic Effects

In 3-fluoropyrrolidine, the gauche effect stabilizes the conformation where the C-F and C-N bonds are gauche.[1] However, upon protonation, the dipole-dipole repulsion between the C-F bond and the N-H+ bond can destabilize the conjugate acid, thereby increasing acidity (lowering pKa) more than predicted by induction alone.

Experimental Protocol: Potentiometric Determination

For researchers synthesizing novel derivatives, accurate pKa determination is essential.[1] The following protocol outlines a self-validating potentiometric titration method.

Workflow Visualization

Figure 1: Standard workflow for potentiometric pKa determination of secondary amines.

Detailed Methodology

Reagents: 0.1 M HCl, 0.1 M KOH (CO₂-free), 0.15 M KCl (ionic strength adjuster). Equipment: Mettler Toledo or Sirius T3 autotitrator, combined glass Ag/AgCl electrode.[1]

-

System Calibration: Calibrate the pH electrode using four standard buffers (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the full range. Ensure the slope is 98-102% of theoretical Nernstian response.

-

Blank Titration: Perform a titration on the solvent blank (0.15 M KCl) to determine the exact concentration of carbonate impurities and the standard electrode potential (

). -

Sample Preparation: Dissolve 1–3 mg of the pyrrolidine derivative in 20 mL of 0.15 M KCl. Ensure the solution is degassed (Argon purge) to prevent CO₂ absorption, which interferes with high-pKa measurements.

-

Titration Loop:

-

Calculation: Use the Bjerrum difference plot method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa.[1]

Application in Drug Design

Modulating pyrrolidine pKa is a tool for tuning Lipophilicity (LogD) and hERG Safety .[1]

LogD Modulation

The distribution coefficient (LogD) is pH-dependent.[1] For a base:

-

Scenario: A lead compound with a standard pyrrolidine (pKa 11.[1]3) has poor brain penetration.[1]

-

Solution: Substitute with 3,3-difluoropyrrolidine (pKa 7.5).

-

Result: At pH 7.4, the ionization term drops significantly, increasing effective lipophilicity (LogD) and potentially improving blood-brain barrier crossing.

hERG Avoidance

High basicity is often correlated with hERG potassium channel inhibition (cardiotoxicity).[1][2] Reducing the pKa of the basic center below 8.0 is a proven strategy to reduce hERG affinity while maintaining target potency.[1]

Decision Tree for Optimization

Figure 2: Strategic decision tree for modulating pyrrolidine pKa in lead optimization.

References

-

PubChem Compound Summary . Pyrrolidine (CID 31268).[1][3] National Library of Medicine.[1] [Link]

-

ChEMBL Database . 3,3-Difluoropyrrolidine (CHEMBL2448949).[1] European Molecular Biology Laboratory.[1] [Link]

-

Morgenthaler, M., et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. (Discusses 3-fluoropiperidine/pyrrolidine pKa shifts). [Link]

-

Williams, R. (2022).[1][4] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Juranić, I. (2014).[1] Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. [Link]

Sources

A Technical Guide to Hydrogen Bond Donor and Acceptor Counts for 3-Substituted Pyrrolidines in Drug Discovery

Introduction: The Pyrrolidine Scaffold in Modern Drug Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs and clinical candidates stems from its ability to introduce a three-dimensional, sp³-rich character into otherwise flat molecules, enhancing spatial exploration and improving physicochemical properties.[1] A critical aspect of the pyrrolidine scaffold's utility lies in its hydrogen bonding capacity, a fundamental driver of molecular recognition and drug-target binding affinity.[2]

The ability to accurately predict and modulate the number of hydrogen bond (H-bond) donors and acceptors is paramount for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This is famously encapsulated in frameworks like Lipinski's Rule of Five, which posits that orally bioavailable drugs should generally possess no more than 5 H-bond donors and 10 H-bond acceptors.[3][4][5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to determine the H-bond donor and acceptor counts for 3-substituted pyrrolidines. We will move beyond simple atom counting to incorporate the decisive influence of physiological pH on the pyrrolidine nitrogen, a factor that is often overlooked but is critical for an accurate assessment. By understanding the interplay between the core scaffold and its substituents, scientists can make more informed decisions in the design and optimization of novel therapeutics.

Fundamentals of Hydrogen Bonding in a Medicinal Chemistry Context

Defining Hydrogen Bond Donors and Acceptors

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.

-

Hydrogen Bond Donor: A group containing a hydrogen atom bonded to an electronegative atom, typically Nitrogen (N), Oxygen (O), or Fluorine (F).[7][8][9][10] This creates a partial positive charge on the hydrogen, allowing it to be "donated" to an acceptor.

-

Hydrogen Bond Acceptor: An electronegative atom (N, O, or F) that possesses at least one lone pair of electrons.[7][8][9][10] This lone pair attracts the partially positive hydrogen of a donor.

It is important to note that many functional groups, such as hydroxyls (-OH) and primary/secondary amines (-NH₂, -NHR), can act as both H-bond donors and acceptors.[11][12] Conversely, groups like ethers, ketones, and tertiary amines can only function as acceptors.[11][12]

Counting Conventions for Drug Discovery

In the context of rapid, high-throughput screening and early-stage drug design, simplified rules are employed for computational efficiency. The most common convention, aligned with Lipinski's framework, is:

-

H-Bond Donor Count: The sum of all N-H and O-H bonds in a molecule.[6]

-

H-Bond Acceptor Count: The sum of all nitrogen and oxygen atoms in a molecule.[6]

While this is a heuristic, it provides a robust and widely accepted baseline for evaluating druglikeness. This guide will adhere to this convention, but with the critical addition of pH-based corrections.

The Pyrrolidine Scaffold: A pH-Responsive H-Bonding Unit

Unsubstituted Pyrrolidine (The Baseline)

In its neutral, unprotonated state, the unsubstituted pyrrolidine ring possesses:

-

1 H-Bond Donor: The hydrogen atom on the secondary amine (N-H).

-

1 H-Bond Acceptor: The lone pair of electrons on the nitrogen atom.

The Critical Influence of Physiological pH

This is the most crucial concept for accurately assessing pyrrolidines. The pKa of the conjugate acid of pyrrolidine is approximately 11.3. At a physiological pH of ~7.4, the pyrrolidine nitrogen will be overwhelmingly protonated, existing as a positively charged pyrrolidinium ion.

Equilibrium at pH 7.4:

This protonation fundamentally alters the hydrogen bonding characteristics of the ring itself:

-

Neutral Pyrrolidine: 1 Donor, 1 Acceptor

-

Protonated Pyrrolidinium (at pH 7.4): 2 Donors, 0 Acceptors

The nitrogen atom, having used its lone pair to accept a proton, can no longer function as an H-bond acceptor. Instead, the resulting -N⁺H₂- group now presents two hydrogen atoms capable of acting as H-bond donors. Therefore, for any pyrrolidine-containing compound in a physiological context, the ring itself should be considered to contribute 2 donors and 0 acceptors.

Analysis of 3-Substituted Pyrrolidines

The total H-bond count of a substituted pyrrolidine is the sum of the contributions from the protonated pyrrolidinium core and the substituent at the 3-position. The electronic nature of the substituent can subtly influence the pKa of the ring nitrogen, but for most common functional groups, the assumption of protonation at pH 7.4 remains valid.

The table below provides a systematic analysis for various common 3-substituents.

Table 1: Hydrogen Bond Donor/Acceptor Counts for 3-Substituted Pyrrolidines at Physiological pH (~7.4)

| Substituent (at C3) | Structure of Substituent | H-Bond Donors (Substituent) | H-Bond Acceptors (Substituent) | Total Donors (Molecule @ pH 7.4) | Total Acceptors (Molecule @ pH 7.4) | Rationale |

| -OH (Hydroxy) | -OH | 1 | 1 | 3 | 1 | Ring (2D, 0A) + Hydroxyl (1D, 1A). |

| -NH₂ (Amino) | -NH₂ | 2 | 1 | 4 | 1 | Ring (2D, 0A) + Amine (2D, 1A). The substituent amine (pKa ~9-10) is also largely protonated, but for Lipinski counting, we count N-H bonds. |

| =O (Keto) | =O | 0 | 1 | 2 | 1 | Ring (2D, 0A) + Ketone (0D, 1A). |

| -COOH (Carboxylic Acid) | -COO⁻ | 0 | 2 | 2 | 2 | At pH 7.4, the acid (pKa ~4-5) is deprotonated to carboxylate (-COO⁻). Ring (2D, 0A) + Carboxylate (0D, 2A). |

| -CONH₂ (Amide) | -C(=O)NH₂ | 2 | 2 | 4 | 2 | Ring (2D, 0A) + Amide (2D from -NH₂, 2A from O and N). |

| -OCH₃ (Methoxy) | -OCH₃ | 0 | 1 | 2 | 1 | Ring (2D, 0A) + Ether (0D, 1A). |

| -F (Fluoro) | -F | 0 | 1 | 2 | 1 | Ring (2D, 0A) + Fluoro (0D, 1A). Fluorine is a weak acceptor. |

| -CN (Cyano) | -C≡N | 0 | 1 | 2 | 1 | Ring (2D, 0A) + Nitrile (0D, 1A). |

Visualizing Molecular Interactions

Understanding these counts is not merely an academic exercise. It directly translates to how a molecule can dock within a protein's binding site. The following diagram illustrates a protonated 3-hydroxypyrrolidine molecule forming hydrogen bonds with the backbone of a hypothetical protein receptor.

Caption: H-bond interactions of protonated 3-hydroxypyrrolidine.

Methodology for H-Bond Count Determination: A Step-by-Step Protocol

To ensure consistent and accurate determination of H-bond properties for any novel 3-substituted pyrrolidine, the following workflow should be applied.

Step 1: Analyze the Neutral Structure Identify all potential H-bond donor groups (O-H, N-H) and acceptor atoms (N, O) on the molecule as drawn in its neutral state. This provides a preliminary, non-physiological count.

Step 2: Identify All Ionizable Centers Locate all functional groups that can be protonated or deprotonated. For 3-substituted pyrrolidines, this will always include the ring nitrogen and may include acidic (e.g., -COOH) or basic (e.g., -NH₂) substituents.

Step 3: Apply Physiological pH Correction (pH 7.4) For each ionizable center, compare its approximate pKa with the physiological pH of 7.4.

-

For Bases (like amines): If pKa > 8.4, the group is >90% protonated. The pyrrolidine nitrogen (pKa ~11.3) will be protonated.

-

For Acids (like carboxylic acids): If pKa < 6.4, the group is >90% deprotonated. A carboxylic acid (pKa ~4-5) will be deprotonated to a carboxylate.

Step 4: Recalculate Donors and Acceptors for the Dominant Physiological Species Based on the protonation states determined in Step 3, recount the donors and acceptors using the medicinal chemistry convention:

-

Donors: Count the total number of hydrogens attached to any oxygen or nitrogen atom.

-

Acceptors: Count the total number of oxygen and nitrogen atoms. Crucially, exclude any nitrogen atom that bears a formal positive charge (e.g., the protonated pyrrolidinium nitrogen).

Step 5: Final Summation Sum the donor and acceptor counts to arrive at the final, physiologically relevant values for use in druglikeness assessments.

Conclusion

References

- What Are Hydrogen Bond Donors And Acceptors? - Chemistry For Everyone. YouTube.

- H-bond donors and acceptors: Significance and symbolism. Scinote.

- Mastering Lipinski Rules for Effective Drug Development. bioaccess.

- Lipinski's rule of five. Moodle@Units.

- Competitor analysis of functional group H-bond donor and acceptor properties using the Cambridge Structural Database. ResearchGate.

- Lipinski's rule of five – Knowledge and References. Taylor & Francis Online.

- The donor and acceptors atoms in the Hydrogen bond | With Examples. Organic Chemistry Tutorial.

- Hydrogen Bonding: Acceptors and Donors. University of California, Davis.

- Lipinski´s Rule of 5. PharmaInformatic.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Chemistry LibreTexts.

- Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. PubMed.

- Lipinski's rule of five. Wikipedia.

- Hydrogen-Bonding Self-Association of Pyrrolidine in CCl4. AIP Publishing.

- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate.

- 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors. Chemistry LibreTexts.

- Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. ACS Publications.

- Hydrogen bond. Wikipedia.

- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health (NIH).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. ACS Publications.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial [curlyarrows.com]

- 9. Definition Examples [www2.chem.wisc.edu]

- 10. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Boc-Deprotection of 2-(1-Boc-pyrrolidin-3-yl)propan-2-ol

Introduction: Strategic Unmasking of a Key Synthetic Intermediate

In the landscape of contemporary drug discovery and development, the pyrrolidine scaffold is a privileged structural motif, conferring unique pharmacological properties to a multitude of therapeutic agents. The functionalization of this core structure is a key aspect of medicinal chemistry, and the introduction of side chains such as the 2-hydroxyprop-2-yl group at the 3-position can significantly influence a molecule's interaction with biological targets. The synthesis of these complex structures often necessitates the use of protecting groups to mask reactive functionalities during synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the pyrrolidine nitrogen due to its stability under a broad range of reaction conditions and its facile, predictable cleavage under acidic conditions.

This document provides a comprehensive guide for the efficient removal of the Boc protecting group from 2-(1-Boc-pyrrolidin-3-yl)propan-2-ol to yield the corresponding free amine, 2-(pyrrolidin-3-yl)propan-2-ol. This application note is intended for researchers, scientists, and drug development professionals, offering not just a set of protocols, but also the underlying scientific rationale for the experimental choices, ensuring both successful execution and a deeper understanding of the transformation.

Mechanistic Insight: The Acid-Catalyzed Cascade

The deprotection of a Boc-protected amine is a classic example of an acid-catalyzed carbamate hydrolysis.[1] The reaction proceeds through a well-established mechanism initiated by the protonation of the carbamate carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] This initial protonation enhances the electrophilicity of the carbonyl carbon.

The subsequent and rate-determining step involves the loss of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate.[2] This carbamic acid readily undergoes decarboxylation to release carbon dioxide and the desired free amine.[2] Under the acidic reaction conditions, the newly formed amine is immediately protonated to furnish the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[2]

It is crucial to note that the generation of the tert-butyl cation can lead to potential side reactions, such as the alkylation of nucleophilic sites on the substrate or solvent.[3] While the tertiary alcohol in our substrate is generally stable under these conditions, prolonged reaction times or elevated temperatures could potentially lead to acid-catalyzed dehydration.[3] However, at ambient temperature, this side reaction is generally not significant for this substrate.

Experimental Protocols: A Step-by-Step Guide

Two primary protocols are presented here, utilizing trifluoroacetic acid (TFA) and methanolic hydrochloric acid (HCl), respectively. The choice of reagent can depend on the downstream application, desired salt form of the product, and scale of the reaction.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally efficient method for Boc deprotection.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 2-(1-Boc-pyrrolidin-3-yl)propan-2-ol | ≥95% | Commercially available |

| Dichloromethane (DCM), anhydrous | ACS Grade | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Fisher Scientific |

| Diethyl Ether (Et₂O), anhydrous | ACS Grade | Fisher Scientific |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |

Instrumentation:

-

Magnetic stirrer with stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(1-Boc-pyrrolidin-3-yl)propan-2-ol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution. Caution: TFA is corrosive and volatile; handle in a fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

TLC System: A suitable eluent system for this transformation is Dichloromethane:Methanol (9:1) with 1% triethylamine. The starting material will have a higher Rf value than the polar product, which will likely remain at or near the baseline.

-

-

Work-up - Isolation of the Free Amine: a. Upon completion of the reaction (disappearance of starting material by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in a minimal amount of DCM and carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid (pH > 8). c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(pyrrolidin-3-yl)propan-2-ol as the free amine. Due to the product's polarity, some loss to the aqueous phase is possible.

-

Work-up - Isolation of the TFA Salt: a. After completion of the reaction, concentrate the mixture in vacuo. b. Add anhydrous diethyl ether to the residue to precipitate the TFA salt of the product. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Methanolic Hydrochloric Acid (HCl)

This method is advantageous when the hydrochloride salt of the product is desired for subsequent steps or for improved handling and stability.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 2-(1-Boc-pyrrolidin-3-yl)propan-2-ol | ≥95% | Commercially available |

| Methanol (MeOH), anhydrous | ACS Grade | Fisher Scientific |

| Acetyl Chloride | Reagent Grade | Sigma-Aldrich |

| Diethyl Ether (Et₂O), anhydrous | ACS Grade | Fisher Scientific |

Procedure:

-

Preparation of Methanolic HCl: In a fume hood, carefully add acetyl chloride (e.g., 5 mL) dropwise to anhydrous methanol (e.g., 50 mL) at 0 °C. This will generate a solution of HCl in methanol. Alternatively, commercially available solutions of HCl in methanol or dioxane can be used.

-

Reaction Setup: Dissolve 2-(1-Boc-pyrrolidin-3-yl)propan-2-ol (1.0 eq) in the prepared methanolic HCl solution (to a final concentration of ~0.2 M).

-

Reaction and Monitoring: Stir the solution at room temperature for 2-6 hours. Monitor the reaction by TLC as described in Protocol 1.

-

Work-up and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure. The product, 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride, will often precipitate or form a solid residue. b. Triturate the residue with anhydrous diethyl ether to afford a solid. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.

Data Analysis and Characterization

Reaction Monitoring by TLC:

| Compound | Rf Value (DCM:MeOH 9:1 + 1% Et₃N) | Visualization |

| 2-(1-Boc-pyrrolidin-3-yl)propan-2-ol | ~0.6-0.7 | UV (if chromophore present) or KMnO₄ stain |

| 2-(pyrrolidin-3-yl)propan-2-ol | ~0.1-0.2 (streaking may occur) | KMnO₄ or Ninhydrin stain |

Expected Spectroscopic Data:

-

¹H NMR: The most significant change will be the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group of the Boc protector, typically observed around δ 1.45 ppm. The signals corresponding to the pyrrolidine ring protons will also experience a shift upon deprotection and protonation of the nitrogen. In the product, the N-H proton of the free amine or the N-H₂⁺ protons of the ammonium salt will be visible, often as a broad signal.

-

¹³C NMR: The deprotection will be confirmed by the absence of the signals for the quaternary carbon of the tert-butyl group (around δ 80 ppm) and the carbonyl carbon of the Boc group (around δ 155 ppm).

-

Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the deprotected amine (C₇H₁₅NO, MW: 129.20).[5]

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, extend the reaction time or increase the equivalents of acid. Ensure that the starting material and solvents are anhydrous, as water can interfere with the reaction.

-

Product Isolation: The product, 2-(pyrrolidin-3-yl)propan-2-ol, is a small, polar, and likely water-soluble molecule. During aqueous work-up to obtain the free amine, significant product loss can occur. To mitigate this, multiple extractions with a more polar solvent like a mixture of DCM and isopropanol may be necessary. Alternatively, isolation as the hydrochloride or trifluoroacetate salt is often more efficient.

-

Purification of the Free Amine: If the free amine requires further purification, column chromatography on silica gel can be challenging due to the basicity and polarity of the compound. A mobile phase containing a small percentage of a base like triethylamine or ammonium hydroxide is often required to prevent streaking. Alternatively, purification via an ion-exchange resin can be a highly effective method for polar amines.[6]

-

Potential for Dehydration: Although unlikely at room temperature, if the reaction is heated or exposed to very strong acidic conditions for a prolonged period, dehydration of the tertiary alcohol to form an alkene is a possible side reaction. This can be checked for by ¹H NMR (alkene signals around δ 5-6 ppm) and MS.

Visualizing the Workflow and Mechanism

References

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved February 4, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 4, 2026, from [Link]

- European Patent Office. (2009). Deprotection of N-BOC compounds. EP2070899A1.

-

National Institutes of Health. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. PMC. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). The synthetic method of N-Boc-3- pyrrolidine formaldehyde. CN106588738B.

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-3-yl)propan-2-ol. Retrieved February 4, 2026, from [Link]

-

Master Organic Chemistry. (2015). All About Elimination Reactions of Alcohols (With Acid). Retrieved February 4, 2026, from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Pyrrolidin-3-yl)propan-2-ol | C7H15NO | CID 13900166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Asymmetric Reductive Amination Using 2-(Pyrrolidin-3-yl)propan-2-ol

Introduction: A Novel Chiral Auxiliary for Asymmetric Amine Synthesis

The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development. Chiral amines are integral components of a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules.[1] Among the various strategies for their enantioselective synthesis, reductive amination stands out as a powerful and atom-economical method.[2][3] This process, which combines the formation of an imine or iminium ion from a carbonyl compound and an amine with a subsequent reduction, offers a direct route to diverse amine scaffolds.[4]

The key to achieving high stereoselectivity in reductive amination often lies in the use of a chiral catalyst or a chiral auxiliary.[5] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[5] This guide focuses on the application of a promising yet specialized chiral auxiliary, 2-(Pyrrolidin-3-yl)propan-2-ol , for the diastereoselective synthesis of chiral amines via reductive amination.

The pyrrolidine scaffold is a privileged structure in drug discovery, known for imparting favorable physicochemical properties to drug candidates.[6][7] The incorporation of a bulky and stereochemically defined tertiary alcohol moiety at the 3-position of the pyrrolidine ring in 2-(pyrrolidin-3-yl)propan-2-ol provides a robust steric handle to control the facial selectivity of the reduction of a transient iminium ion intermediate. This guide will provide a comprehensive overview of the underlying principles, detailed experimental protocols, and practical considerations for employing this chiral auxiliary in your research.

Mechanism of Stereochemical Induction

The stereochemical outcome of the reductive amination using 2-(pyrrolidin-3-yl)propan-2-ol is dictated by the formation of a diastereomeric iminium ion intermediate. The bulky tert-butanol group on the pyrrolidine ring creates a sterically hindered environment, forcing the incoming hydride from the reducing agent to attack the iminium carbon from the less hindered face. This directed attack results in the preferential formation of one diastereomer of the product.

Figure 1. General workflow for asymmetric reductive amination.

The efficiency of this stereochemical control is dependent on several factors, including the choice of reducing agent, solvent, temperature, and the steric and electronic properties of the ketone and the amine being coupled.

Synthesis of the Chiral Auxiliary: (R)-2-(Pyrrolidin-3-yl)propan-2-ol

While commercially available, the synthesis of the chiral auxiliary can be undertaken in the laboratory. A common route involves the use of a chiral starting material, such as an enantiomerically pure proline derivative. The synthesis generally involves the introduction of the gem-dimethylcarbinol moiety onto the pyrrolidine ring.

A potential synthetic route, adapted from related procedures, is outlined below. This should be considered a general guideline, and optimization may be necessary.

Protocol 1: Synthesis of (R)-2-(Pyrrolidin-3-yl)propan-2-ol Hydrochloride

-

Step 1: N-Protection of (R)-3-Pyrrolidinecarboxylic acid: Protect the secondary amine of (R)-3-pyrrolidinecarboxylic acid with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, using standard procedures.

-

Step 2: Esterification: Convert the carboxylic acid to its corresponding methyl or ethyl ester. This can be achieved using standard esterification conditions, such as treatment with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

-

Step 3: Grignard Reaction: React the ester with an excess of methylmagnesium bromide (MeMgBr) in a suitable aprotic solvent like tetrahydrofuran (THF) or diethyl ether at a low temperature (e.g., 0 °C). This will add two methyl groups to the ester carbonyl, forming the tertiary alcohol.

-

Step 4: Deprotection: Remove the N-protecting group. For a Cbz group, this is typically done by catalytic hydrogenation (e.g., using H₂ and Pd/C). For a Boc group, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are employed.

-

Step 5: Salt Formation: After deprotection, the free amine can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or methanol. This often facilitates purification by crystallization.

Note: The synthesis of chiral pyrrolidine derivatives can be complex, and purification at each step is crucial to ensure the final product's enantiomeric purity.[7]

Detailed Protocol: Asymmetric Reductive Amination

This protocol provides a general procedure for the diastereoselective reductive amination of a prochiral ketone with a primary amine using (R)-2-(Pyrrolidin-3-yl)propan-2-ol as the chiral auxiliary.

Materials:

-

(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride

-

Prochiral ketone

-

Primary amine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Chiral Auxiliary Free Base: In a small flask, dissolve (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride in a minimal amount of water. Add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of the chiral auxiliary. It is recommended to use the free base immediately.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the prochiral ketone (1.0 eq) and the primary amine (1.0-1.2 eq).

-

Addition of Chiral Auxiliary: Add the freshly prepared free base of (R)-2-(Pyrrolidin-3-yl)propan-2-ol (1.0-1.2 eq) to the flask.

-

Solvent and Imine Formation: Add anhydrous dichloromethane to dissolve the reactants. If the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 eq) in anhydrous dichloromethane. Add this slurry portion-wise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically enriched N-alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Table 1: Representative Reaction Parameters

| Parameter | Recommended Condition | Notes |

| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ions. |

| Solvent | Dichloromethane (DCM) | Anhydrous conditions are crucial. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the reaction rate. |

| Stoichiometry | Ketone:Amine:Auxiliary (1:1.1:1.1) | A slight excess of the amine and auxiliary can improve yields. |

| Catalyst | Acetic Acid (optional) | Can accelerate iminium ion formation. |

Cleavage of the Chiral Auxiliary

After the successful asymmetric reductive amination, the chiral auxiliary must be removed to yield the desired chiral amine. The choice of cleavage method depends on the stability of the product and the nature of the N-N bond formed.

Protocol 2: Oxidative Cleavage of the N-Alkyl Bond

For many N-alkylated pyrrolidines, oxidative cleavage can be an effective method.

Materials:

-

Diastereomerically enriched N-alkylated product

-

m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidant

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

N-Oxidation: Dissolve the N-alkylated product in dichloromethane and cool to 0 °C. Add m-CPBA (1.1-1.5 eq) portion-wise. Stir the reaction at 0 °C and monitor by TLC.

-

Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess oxidant, followed by a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product into dichloromethane, dry the organic layer, and concentrate. The resulting N-oxide can then be subjected to further elimination or rearrangement reactions to release the free amine.

Note: The specific conditions for the cleavage of the auxiliary may require optimization depending on the substrate. Other methods for N-dealkylation, such as catalytic hydrogenation under specific conditions, may also be applicable.

Characterization of Products

The successful synthesis and stereochemical purity of the products should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the N-alkylated product and for determining the diastereomeric ratio.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final chiral amine after cleavage of the auxiliary.

Conclusion

2-(Pyrrolidin-3-yl)propan-2-ol is a valuable chiral auxiliary for the asymmetric synthesis of chiral amines via reductive amination. Its rigid, sterically demanding structure provides a powerful tool for controlling the stereochemical outcome of the reaction. The protocols outlined in this guide provide a starting point for researchers to explore the utility of this auxiliary in their own synthetic endeavors. As with any synthetic methodology, optimization of reaction conditions for specific substrates is key to achieving high yields and stereoselectivities. The continued development and application of such chiral auxiliaries will undoubtedly contribute to the advancement of asymmetric synthesis and the discovery of new therapeutic agents.

References

- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen

- The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination.

- Asymmetric reductive amination of ketones.

- Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries.

- Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks.

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.

- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.

- Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews. 2023.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines.

- Reductive amination of prochiral ketones to form chiral amines with an amine dehydrogenase.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines.

- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.

- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.

- Methods for cleavage of chiral auxiliary.

- Reductive amination of prochiral ketones.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. 2016.

- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.

- Chiral auxiliary cleavage and elaboration of the rearranged products.

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Scalable synthesis of 2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride salt

Application Note: Process Development for the Scalable Synthesis of 2-(Pyrrolidin-3-yl)propan-2-ol Hydrochloride

Executive Summary & Strategic Rationale

This Application Note details a robust, scalable protocol for the synthesis of 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride (also known as 3-(2-hydroxypropan-2-yl)pyrrolidine HCl). This structural motif serves as a critical building block in medicinal chemistry, utilizing the "gem-dimethyl" group to exploit the Thorpe-Ingold effect , which often enhances metabolic stability and target binding affinity compared to non-substituted analogs.

Process Strategy: While laboratory-scale syntheses often utilize Weinreb amides to isolate ketones, or epoxide openings, this protocol focuses on the direct Grignard addition to an ester followed by controlled acidic deprotection . This route is selected for scale-up (100g – 1kg range) due to:

-

Atom Economy: Direct conversion of the ester to the tertiary alcohol in a single pot.

-

Cost Efficiency: Utilization of the commodity starting material N-Boc-pyrrolidine-3-carboxylic acid methyl ester.

-

Impurity Management: Specific controls to mitigate the risk of acid-catalyzed dehydration during the deprotection step.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary chemical operations: the formation of the tertiary alcohol via a double-nucleophilic addition, and the removal of the carbamate protecting group.

Figure 1: Synthetic workflow highlighting the critical path and the potential dehydration impurity risk.[1]

Detailed Experimental Protocol

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

Objective: Convert the methyl ester to the dimethyl carbinol. Critical Quality Attribute (CQA): Control of exotherm to prevent Boc-deprotection or decomposition.

Reagents:

-

1-N-Boc-pyrrolidine-3-carboxylic acid methyl ester (1.0 equiv)

-

Methylmagnesium bromide (3.0 M in Et2O or THF) (3.0 equiv)

-

Anhydrous THF (10 volumes)

Procedure:

-

Setup: Charge a dry reactor with N-Boc-pyrrolidine-3-carboxylic acid methyl ester and anhydrous THF under nitrogen atmosphere. Cool the solution to -10°C .

-

Addition: Add MeMgBr solution dropwise via an addition funnel or dosing pump.

-

Process Insight: Maintain internal temperature below 0°C . The first equivalent forms the ketone intermediate; the second forms the alcohol. A slight excess (3.0 eq total) ensures full conversion of the intermediate ketone [1].

-

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC or HPLC.

-

Quench (Reverse): Transfer the reaction mixture slowly into a chilled (0°C) solution of saturated aqueous Ammonium Chloride (NH₄Cl).

-

Safety Note: Do not add water directly to the reaction vessel. The reverse quench controls gas evolution (methane) and heat generation [2].

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude material is typically a viscous oil of sufficient purity (>95%) for the next step. If necessary, purify via silica plug (Hexane/EtOAc).

Step 2: Deprotection & Salt Formation

Objective: Remove the Boc group without dehydrating the tertiary alcohol. Challenge: Tertiary alcohols are prone to E1 elimination under acidic conditions to form the alkene (isopropenyl derivative).

Reagents:

-

Crude Intermediate from Step 1

-

4M HCl in Dioxane (or HCl in Isopropanol)

-

Dichloromethane (DCM) or Ethyl Acetate (diluent)

Procedure:

-

Dissolution: Dissolve the N-Boc intermediate in DCM (5 volumes). Cool to 0°C .[1][2]

-

Acidolysis: Add 4M HCl in Dioxane (4.0 equiv) dropwise.

-

Process Insight:Do not heat. Maintain temperature at 0°C to 20°C. High temperatures significantly increase the rate of dehydration vs. deprotection [3].

-

-

Monitoring: Stir at room temperature for 3–5 hours. Monitor for the disappearance of Boc (CO₂ gas evolution ceases).

-

Isolation:

-

The product often precipitates as a white solid.

-

Add Diethyl Ether or MTBE (10 volumes) to drive precipitation.

-

Filter the solid under nitrogen (hygroscopic).

-

-

Drying: Dry in a vacuum oven at 40°C with a P₂O₅ trap.

Process Safety & Troubleshooting

Table 1: Troubleshooting & Critical Parameters

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Recovered Starting Material | Wet solvent / Quenched Grignard | Ensure KF of THF is <100 ppm. Titrate Grignard reagent before use.[1] |

| Impurity Formation | Alkene detected (M-18 peak in MS) | Acid concentration too high or Temp >25°C | Perform deprotection at 0°C. Use HCl/EtOAc instead of neat acid. |

| Exotherm (Step 1) | Temp spike >10°C | Fast addition of Grignard | Reduce dosing rate. Ensure efficient jacket cooling. |

| Hygroscopicity | Product becomes sticky gum | Absorption of atmospheric water | Handle HCl salt in glovebox or under active N₂ flow. Store with desiccants. |

Impurity Visualization (Dehydration Pathway):

Figure 2: Mechanism of acid-catalyzed dehydration. Minimizing carbocation lifetime via temperature control is essential.

References

-

Grignard Addition Stoichiometry

- Title: Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study.

- Source: DSpace@MIT (Massachusetts Institute of Technology).

-

Link:[Link](Note: Generalized link to repository for verified kinetic principles).

-

Safety in Scale-Up

- Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes.

- Source: ACS Public

-

Link:[Link]

-

Deprotection Kinetics

-

General Pyrrolidine Synthesis

- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs.

- Source: MDPI (Molecules).

-

Link:[Link]

Sources

Troubleshooting & Optimization

Improving yield of Grignard addition to pyrrolidine esters

Topic: Optimization of Grignard Addition to Pyrrolidine Esters

Ticket ID: GRIG-PYR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Proline Turn" Challenge

Researchers frequently encounter low yields (<30%) when attempting Grignard additions to proline (pyrrolidine) esters. This is rarely due to reagent quality alone. The failure stems from two competing intrinsic factors specific to the pyrrolidine scaffold:

-

Hyper-Enolization: The

-proton of proline esters is sterically exposed and highly acidic. Grignard reagents ( -

Chelation Traps: The N-protecting group (Boc, Cbz) can coordinate with Magnesium, locking the conformation and either hindering attack or directing it toward the protecting group itself (nucleophilic attack on the carbamate).

This guide provides two field-proven protocols to bypass these failure modes: the Lanthanide-Mediated Addition (for direct ester attack) and the Weinreb Route (for ketone synthesis).

Module 1: The "Knochel" Protocol (Lanthanide Mediation)

Goal: Force direct 1,2-addition to the ester while suppressing enolization.[1]

Mechanism: The addition of anhydrous Lanthanum Trichloride (

Experimental Protocol

Standard Grignard conditions often fail here. Follow this modified procedure.

Reagents:

-

Pyrrolidine ester (N-Boc protected recommended).

-

Grignard Reagent (

).[2] - solution (0.6 M in THF).

Step-by-Step:

-

Drying: Flame-dry a Schlenk flask under Argon.

-

Activation: Add the pyrrolidine ester (1.0 equiv) to the flask and dissolve in anhydrous THF.

-

The Lanthanide Spike: Add

(1.0 equiv) to the ester solution at room temperature. Stir for 30–60 minutes.-

Why: This pre-complexes the carbonyl. You may see a slight precipitate or cloudiness; this is the active complex forming.

-

-

Cooling: Cool the mixture to

(not -

Addition: Add the Grignard reagent (1.1 equiv) dropwise.

-

Monitoring: Stir at

for 1 hour. If conversion is low, allow to warm to room temperature. -

Quench: Quench with sat.

/ dilute

Visualizing the Mechanism

Figure 1: Comparison of the standard failure pathway (enolization) versus the Lanthanide-mediated activation pathway.

Module 2: Chemoselectivity (Stopping at the Ketone)

Goal: Prevent "over-addition" where the ketone product reacts with a second equivalent of Grignard to form a tertiary alcohol.[3] Solution: The Weinreb Amide (N-methoxy-N-methylamide).[3][4]

Why this is mandatory for Pyrrolidines:

Unlike acyclic esters, pyrrolidine ketones are highly reactive due to ring strain and lack of conformational freedom. Controlling stoichiometry with simple esters is nearly impossible. The Weinreb amide forms a stable 5-membered chelate with the metal, which does not collapse to the ketone until acidic workup, effectively masking the reactive carbonyl from further attack.

Protocol: Weinreb Synthesis & Addition

Part A: Synthesis of N-Boc-Proline Weinreb Amide

-

Dissolve N-Boc-Proline (1.0 equiv) in DCM.

-

Add N,O-Dimethylhydroxylamine HCl (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv).

-

Add DIPEA (3.0 equiv) and stir overnight.

-

Yield Expectation: >90%.[5]

Part B: Grignard Addition

-

Dissolve Weinreb amide in anhydrous THF or

. -

Cool to

(Standard) or -

Add Grignard (1.2 to 1.5 equiv).

-

Note: Excess Grignard is safe here because the intermediate is stable.

-

-

Stir 1–2 hours.

-

Critical Workup: Quench with 5%

or dilute

Figure 2: The Weinreb Chelate acts as a 'chemical fuse,' preventing the formation of the ketone until the reaction is quenched, thus making over-addition impossible.

Module 3: Troubleshooting & FAQ

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Reaction solidifies (Gelation) | Formation of insoluble Mg-salts/aggregates. | Add LiCl (0.5M) to the THF solution. LiCl breaks up polymeric Mg aggregates (Turbo Grignard effect). |

| Recovery of Starting Material | Enolization of the | Switch to LaCl3 protocol (Module 1). The Lewis acid activates the carbonyl faster than the base removes the proton. |

| Product is Tertiary Alcohol | Over-addition to the ester.[2] | Switch to Weinreb Amide (Module 2). Direct ester addition is difficult to stop at the ketone stage. |

| Emulsion during Workup | Magnesium hydroxides interacting with the amine. | Use Rochelle's Salt. Wash organic layer with sat. Potassium Sodium Tartrate solution and stir vigorously for 30 mins. |

| Loss of N-Boc group | Nucleophilic attack on the carbamate. | Lower Temperature. Ensure reaction is |

Expert Q&A

Q: Can I use "Turbo Grignard" (

Q: Why does my N-Boc group disappear? A: While rare at low temps, Grignards can attack the carbonyl of the Boc group (tert-butyl carbamate), leading to a tert-butoxide leaving group and a secondary amine. This is more common with sterically unhindered Grignards (e.g., MeMgBr) used in large excess. Keep equivalents controlled (1.1–1.2 eq) and temps low.

Q: Is

References

-

Krasovskiy, A., & Knochel, P. (2004).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[6] Angewandte Chemie International Edition. [Link]

-

Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[7] Soluble Lanthanide Salts (LnCl3[8]·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie International Edition. [Link]

-

Nahm, S., & Weinreb, S. M. (1981).[9] N-methoxy-N-methylamides as effective acylating agents.[4][10] Tetrahedron Letters. [Link]

Sources

- 1. Selective 1,2-Additions with LaCl3·2LiCl [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Crystallization techniques for oily pyrrolidine derivatives

Technical Support Center: Crystallization of Oily Pyrrolidine Derivatives

Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-CRYST-001 Subject: Overcoming "Oiling Out" and Solidifying Low-Melting Amine Derivatives

User Issue Summary

"I am attempting to crystallize a novel pyrrolidine derivative (tertiary amine). Upon cooling or adding antisolvent, the solution turns cloudy and separates into a viscous oil/gum at the bottom of the flask (oiling out) rather than forming crystals. The oil eventually hardens into a glass but does not diffract."

Root Cause Analysis

Pyrrolidine derivatives are notorious for "oiling out"—a phenomenon scientifically known as Liquid-Liquid Phase Separation (LLPS) .[1]

-

Conformational Flexibility: The pyrrolidine ring puckers, creating high entropy in the liquid state, which lowers the melting point.

-

Lack of Hydrogen Bond Donors: Tertiary pyrrolidines accept H-bonds but cannot donate them, reducing lattice energy.

-

The Metastable Zone Gap: In many pyrrolidine systems, the LLPS boundary (the "oiling out" curve) lies above the solubility curve in the phase diagram. When you cool the solution, you hit the oiling boundary before you hit the crystallization boundary.

Module 1: The "Oiling Out" Remediation Protocol

Objective: Bypass the LLPS region to access the crystallization zone.

If your product oils out, do not simply cool it further. This locks impurities into the oil phase and prevents nucleation. Use the Temperature Cycling Protocol to convert the oil into a solid.

Workflow Diagram: Oiling Out Remediation

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) during crystallization.

Step-by-Step Protocol: Temperature Cycling (Ostwald Ripening)

-

Re-dissolution: Heat the mixture until the oil phase fully dissolves back into the bulk solvent (the "Clear Point").

-

Equilibration: Cool slowly until the very first sign of cloudiness appears (the "Cloud Point"). Stop cooling immediately.

-

Seeding: If you have any solid material (even crude), add a tiny amount now. If not, scratch the glass surface.

-

Cycling:

-

Heat the mixture to 5°C above the cloud point (oil dissolves).

-

Cool to 2°C below the cloud point (oil forms slightly).

-

Hold for 30 minutes.

-

Repeat this cycle 5–10 times.

-

Mechanism:[2][3][4][5][6][7][8] This promotes Viedma ripening . The energy barrier for the oil-to-crystal transition is lowered as the oil droplets constantly dissolve and reform, eventually transferring mass to the stable crystal lattice.

-

Module 2: Salt Screening (The Gold Standard)

Objective: Increase the melting point and lattice energy by protonating the pyrrolidine nitrogen.

Free base pyrrolidines are often oils. Converting them to salts is the most reliable way to obtain a crystalline solid.

Recommended Counter-ions for Pyrrolidines

Based on pKa matching and lattice rigidity, prioritize these acids:

| Acid | Advantages | Disadvantages | Notes |

| Oxalic Acid | High success rate; forms rigid H-bond networks. | Toxic; not suitable for final drug substance. | First choice for structure confirmation. |

| L-Tartaric Acid | Excellent for chiral pyrrolidines; forms rigid lattices. | Can form solvates easily. | Use anhydrous ethanol or methanol. |

| Hydrobromic Acid (HBr) | Often crystallizes better than HCl for lipophilic amines. | Corrosive; heavier counter-ion. | Used in Eletriptan.[6][9] |

| Maleic Acid | Good balance of solubility and crystallinity. | Moderate melting point elevation. | Used in Enalapril.[9] |

| HCl (Ether/Dioxane) | Standard, cheap. | Risk: Often forms hygroscopic gums with pyrrolidines. | Use only if anhydrous conditions are strict. |

Protocol: Vapor Diffusion Salt Screen

Best for small scale (<50 mg) when you want to avoid oiling out caused by rapid mixing.

-

Inner Vial: Dissolve 20 mg of your pyrrolidine free base in 0.5 mL of a "Good Solvent" (e.g., Methanol, Acetone). Add 1.05 equivalents of the chosen acid.

-

Outer Vial: Place the open inner vial inside a larger jar containing 2–3 mL of a "Bad Solvent" (e.g., Diethyl ether, Pentane, Hexane).

-

Seal & Wait: Cap the outer jar tightly. The volatile bad solvent will slowly diffuse into the inner vial, increasing supersaturation extremely slowly.

-

Result: This slow increase prevents the "crash out" that leads to oils, allowing organized crystal lattices to form.

Module 3: Advanced Solvent Tactics

Objective: Selecting the right solvent system to suppress LLPS.

The "Water/Alcohol" Trick

Contrary to intuition, adding water can sometimes prevent oiling out in pyrrolidine salts.

-

Why: Water is a strong H-bond donor/acceptor. It can bridge the pyrrolidine cation and the anion, stabilizing the lattice.

-

Recommendation: Try Isopropanol (IPA) + 1–5% Water .

-

Case Study: Many pyrrolidine hydrochloride salts are hygroscopic gums in pure ether but form nice needles in IPA/Water mixtures because the water acts as a structural component (hydrate formation).

-

Antisolvent Layering (The Density Rule)

When adding an antisolvent, rapid mixing causes local high supersaturation

-

Dissolve compound in a dense solvent (e.g., Dichloromethane, Chloroform).

-

Gently pipette a light antisolvent (e.g., Hexane, Ether) down the side of the flask so it floats on top.

-

Do not stir. Let the interface mix by diffusion over 24–48 hours. Crystals will grow at the interface.[4]

FAQ: Troubleshooting Specific Issues

Q: I obtained a solid, but it turned into a puddle on the filter paper. What happened? A: You likely have a hygroscopic salt (common with HCl salts of pyrrolidines).

-

Fix: Switch to a non-hygroscopic counter-ion like Fumarate or Tosylate .

-

Immediate Fix: Perform filtration under a nitrogen blanket or in a glovebox. Wash with anhydrous ether to remove residual high-boiling solvents that might be depressing the melting point.

Q: My oil solidified, but X-ray says it's amorphous. How do I make it crystalline? A: You have a glass.

-

Technique:Solvent Vapor Annealing . Place the open vial of amorphous solid in a chamber saturated with solvent vapor (e.g., Ethyl Acetate) for 1-2 days. The solvent molecules will plasticize the glass, lowering the Tg (glass transition temperature) and allowing the molecules enough mobility to rearrange into a crystal lattice.

Q: Can I use ultrasound? A: Yes, but with caution. Ultrasound (Sonocrystallization) is excellent for breaking up oils and inducing nucleation. However, prolonged sonication can heat the solvent, re-dissolving the oil. Pulse the sonication (5 seconds on, 30 seconds off) while keeping the flask in an ice bath.

References

-

Bonnett, P. E., et al. (2003). Crystallization of an Oiling-Out System: Process Development and Scale-Up.[1][3] Organic Process Research & Development.[5] (Discusses the thermodynamics of LLPS and remediation).

-

Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling. Physical Review Letters.

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[6][10] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative guide on selecting counter-ions like Maleate/Tartrate for amines).

-

Mettler Toledo.Oiling Out in Crystallization. (Technical guide on detecting and controlling LLPS).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mt.com [mt.com]

- 4. unifr.ch [unifr.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 8. researchgate.net [researchgate.net]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

Validation & Comparative

1H NMR spectrum interpretation of 2-(Pyrrolidin-3-yl)propan-2-ol

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(pyrrolidin-3-yl)propan-2-ol (also known as 3-(2-hydroxypropan-2-yl)pyrrolidine). It is designed for researchers requiring structural validation of this chiral building block in medicinal chemistry.

Executive Summary & Structural Logic

Compound: 2-(Pyrrolidin-3-yl)propan-2-ol CAS: 103837-73-0 Core Fragment: 3-substituted pyrrolidine ring with a tertiary alcohol side chain.[1][2]

This molecule presents a classic NMR challenge: a chiral center at C3 renders the ring protons diastereotopic, creating complex second-order multiplets. Furthermore, the presence of two exchangeable protons (NH and OH) necessitates careful solvent selection for full characterization.

Structural Numbering & Spin System

To interpret the spectrum, we must define the spin system. The molecule possesses a C2 symmetry break due to the C3 substituent.

-

Positions 1 (NH) & 8 (OH): Exchangeable protons.

-

Position 3 (Methine): The chiral center; acts as the "anchor" for coupling.

-

Positions 2 & 5 (α-protons): Deshielded by the adjacent Nitrogen.

-

Position 4 (β-protons): Shielded methylene, typically the most upfield ring signal.

-

Positions 6 & 7 (Methyls): Gem-dimethyl group on the quaternary carbon.

Experimental Protocol: Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates which protons are visible.

| Feature | Scenario A: CDCl₃ (Standard) | Scenario B: DMSO-d₆ (Recommended) |

| Exchangeable Protons | NH and OH often broaden into the baseline or disappear due to rapid exchange. | NH and OH appear as sharp, distinct signals. OH often shows coupling to nearby carbons (if 13C satellites observed) or appears as a singlet. |

| Chemical Shifts | Nitrogen α-protons (H2, H5) appear slightly upfield (~2.8–3.1 ppm). | Nitrogen α-protons shift downfield slightly; H-bonding stabilizes conformations. |

| Water Peak | ~1.56 ppm (can overlap with H4). | ~3.33 ppm (can overlap with H2/H5). |